

cis-2-butene physical and chemical characteristics

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Compound of Interest

Compound Name: *cis-2-Butene*

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An In-depth Technical Guide to the Physical and Chemical Characteristics of **cis-2-Butene**

Introduction

cis-2-Butene, systematically named (Z)-but-2-ene, is an acyclic alkene and a significant hydrocarbon in both industrial and research settings.[1] As a colorless, flammable liquefied petroleum gas with a slight aromatic odor, it serves as a key intermediate in the synthesis of various chemicals, a component in gasoline blending, and a feedstock for polymer production. [1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of **cis-2-butene**, detailed experimental protocols for its analysis, and visualizations of its core reaction pathways. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physical Characteristics

cis-2-Butene is a colorless gas under standard conditions.[2][3] Its physical properties are dictated by its molecular structure, specifically the presence of a carbon-carbon double bond and the cis configuration of the methyl groups, which results in a slight dipole moment.[4] This polarity influences its intermolecular forces and, consequently, its physical constants like the boiling point.

Tabulated Physical Data

A summary of the key physical properties of **cis-2-butene** is presented below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₈	[2][3][5]
Molar Mass	56.11 g/mol	[1][2][5][6]
Appearance	Colorless gas	[2][3][7]
Melting Point	-138.9 °C (-218.0 °F; 134.2 K)	[2][3][7][8]
Boiling Point	3.7 °C (38.7 °F; 276.8 K)	[2][3][7][8]
Density (liquid)	0.6213 g/cm ³ at 20 °C	[3]
Vapor Density	2 (vs air)	[2]
Vapor Pressure	1414 mmHg at 21 °C	[2]
Solubility in Water	658 mg/L at 25 °C (Very slightly soluble)	[5]
Solubility in Organic Solvents	Soluble in organic solvents; very soluble in ethanol, ether, and benzene.	[3][5]
Autoignition Temperature	615 °F (324 °C)	
Explosive Limits in Air	1.6 - 9.7% by volume	[1][5][7]
Electric Dipole Moment	0.257 D	[4]

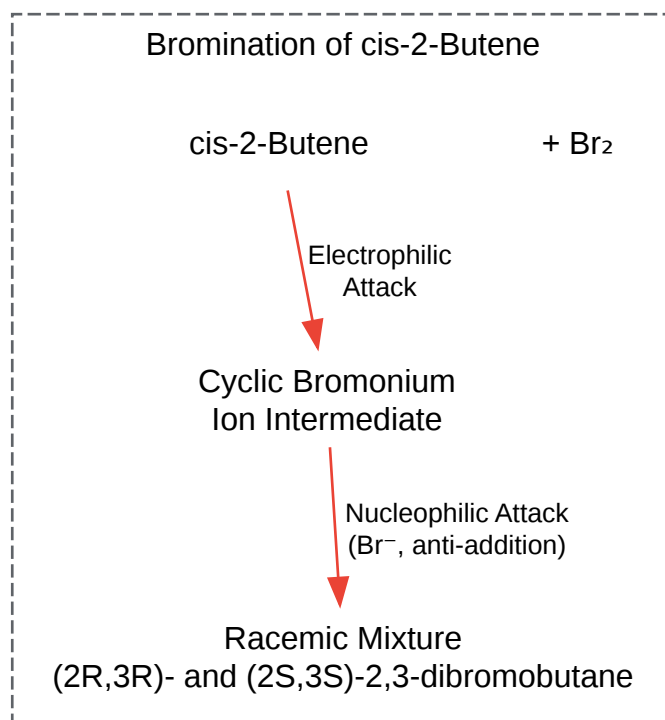
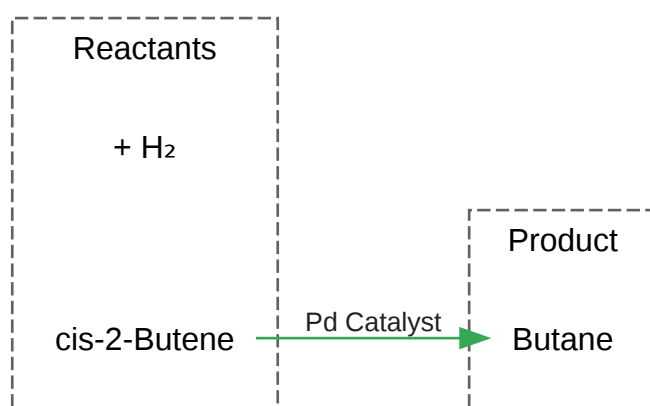
Chemical Characteristics

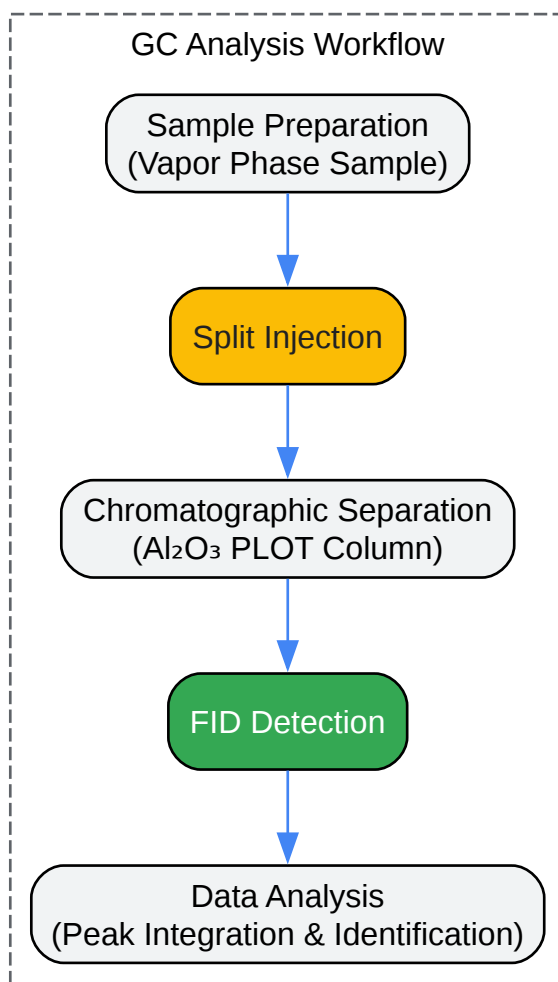
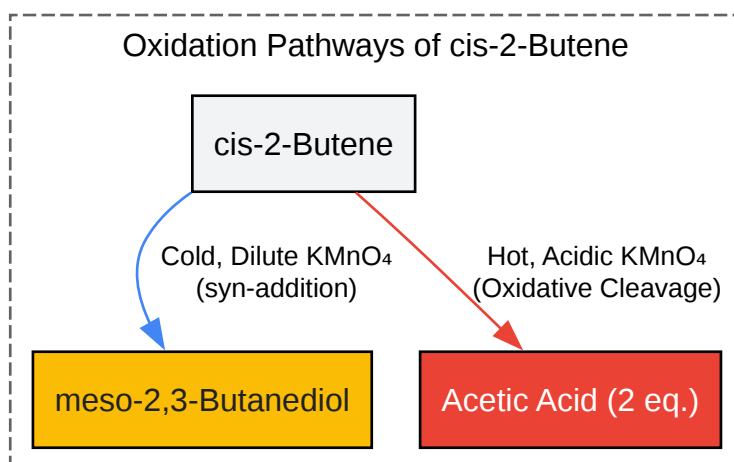
As an unsaturated hydrocarbon, **cis-2-butene** is significantly more reactive than its alkane counterparts.[2][7] Its reactivity is centered on the electron-rich pi bond, making it susceptible to electrophilic addition reactions. While its isomer, trans-2-butene, is thermodynamically more stable by approximately 1 kcal/mol due to reduced steric hindrance, **cis-2-butene** can exhibit higher reactivity in certain catalytic reactions because of its inherent dipole moment and more accessible electron density.[9][10]

Key Chemical Reactions

cis-2-Butene undergoes several characteristic reactions, primarily involving the double bond. It is incompatible with strong oxidizing agents, halogens, and halogen acids.^{[2][7]}

Catalytic hydrogenation of **cis-2-butene** involves the addition of hydrogen (H_2) across the double bond to yield butane. This reaction is typically carried out in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond.





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